molecular formula C15H15NO5 B2737359 N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1226430-90-5

N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2737359
CAS No.: 1226430-90-5
M. Wt: 289.287
InChI Key: CHGJFNBBKSJYJZ-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 1226430-90-5) is a synthetic organic compound with a molecular formula of C15H15NO5 and a molecular weight of 289.28 g/mol . This molecule features a benzo[1,3]dioxole (piperonyl) carboxamide group linked to a hydroxyethyl-substituted 5-methylfuran moiety, a structure that suggests potential as a key intermediate or scaffold in medicinal chemistry and agrochemical research . Compounds containing the benzo[1,3]dioxole group have demonstrated significant research utility. For instance, structurally related derivatives have been developed and investigated as novel auxin receptor agonists to promote root growth in plants , while other N-benzoyl-2-hydroxybenzamide scaffolds have shown promising in vitro anti-protozoal activity . The distinct hybrid architecture of this compound, combining furan and benzodioxole rings, makes it a valuable chemical building block for developing new biologically active molecules, exploring structure-activity relationships (SAR), and screening in high-throughput assays. Researchers can utilize this high-purity compound for hit-to-lead optimization, mechanism-of-action studies, and as a specialized synthetic intermediate. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5/c1-9-2-4-12(21-9)11(17)7-16-15(18)10-3-5-13-14(6-10)20-8-19-13/h2-6,11,17H,7-8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGJFNBBKSJYJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Benzo[d]Dioxole-5-Carboxylic Acid

Benzo[d]dioxole-5-carboxylic acid is commercially available or synthesized via oxidation of piperonal (3,4-methylenedioxybenzaldehyde) under Jones oxidation conditions (CrO₃/H₂SO₄/acetone), yielding the carboxylic acid in >85% purity.

Conversion to Acid Chloride

The acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane at 40–50°C for 3 hr. Excess SOCl₂ is removed under reduced pressure to yield the acid chloride as a pale-yellow liquid (95% yield).

Reaction Conditions:

  • Solvent: Dichloromethane (DCM)
  • Reagent: SOCl₂ (2.5 equiv)
  • Temperature: 40–50°C
  • Time: 3 hr

Synthesis of 2-Amino-1-(5-Methylfuran-2-yl)Ethanol

Grignard Addition to Nitriles

A literature-supported approach involves Grignard addition to a nitrile precursor (Figure 2):

  • Synthesis of 5-Methylfuran-2-acetonitrile :
    • 5-Methylfurfuryl alcohol is oxidized to 5-methylfuran-2-carbaldehyde using PCC/CH₂Cl₂.
    • The aldehyde undergoes nucleophilic addition with trimethylsilyl cyanide (TMSCN) in the presence of ZnI₂ to form the cyanohydrin.
    • Hydrolysis with HCl/MeOH yields 5-methylfuran-2-acetonitrile.
  • Grignard Reaction :

    • The nitrile is treated with ethylmagnesium bromide (3.0 equiv) in THF at 0°C, followed by quenching with NH₄Cl to yield 2-(5-methylfuran-2-yl)propan-2-ol.
  • Amination via Curtius Rearrangement :

    • The alcohol is converted to the azide using diphenylphosphoryl azide (DPPA) and triethylamine.
    • Thermal rearrangement at 120°C in toluene generates the primary amine, 2-amino-1-(5-methylfuran-2-yl)ethanol (65% overall yield).

Key Data:

Step Reagents/Conditions Yield
1 PCC/CH₂Cl₂, 0°C → rt 78%
2 TMSCN, ZnI₂, DCM 82%
3 EtMgBr, THF, 0°C 70%
4 DPPA, TEA, toluene, 120°C 65%

Amide Coupling Reaction

Classic Acid Chloride-Amine Coupling

The acid chloride (1.0 equiv) is reacted with 2-amino-1-(5-methylfuran-2-yl)ethanol (1.2 equiv) in anhydrous pyridine at 80°C for 6 hr (Scheme 1). Pyridine acts as both base and solvent, neutralizing HCl byproduct. The crude product is purified via silica gel chromatography (EtOAc/hexane, 1:3) to yield the title compound as a white solid (72% yield).

Optimization Notes:

  • Solvent: Pyridine > DCM due to superior solubility of intermediates.
  • Base: Triethylamine (TEA) may substitute pyridine but requires longer reaction times.
  • Temperature: Elevated temperatures (80°C) prevent precipitation of the amine hydrochloride.

Modern Coupling Reagents

For milder conditions, HATU (1.1 equiv) and DIPEA (3.0 equiv) in DMF at 25°C for 12 hr achieve comparable yields (75%) with reduced side products.

Comparative Data:

Method Reagents Time Yield Purity (HPLC)
Acid chloride Pyridine, 80°C 6 hr 72% 98.5%
HATU DIPEA, DMF 12 hr 75% 99.1%

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.0 Hz, 1H, ArH), 7.02 (d, J = 8.0 Hz, 1H, ArH), 6.85 (s, 1H, ArH), 6.25 (d, J = 3.2 Hz, 1H, furan-H), 5.95 (s, 2H, OCH₂O), 4.80 (br s, 1H, OH), 3.65–3.55 (m, 2H, CH₂NH), 2.30 (s, 3H, CH₃-furan).
  • ¹³C NMR (100 MHz, CDCl₃) : δ 167.8 (C=O), 152.1, 148.9 (OCH₂O), 123.5, 109.4, 107.2 (furan-C), 105.8 (ArC), 72.5 (CHOH), 53.2 (CH₂NH), 25.8 (CH₃-furan).
  • HRMS (ESI+) : m/z calcd for C₁₆H₁₆NO₅ [M+H]⁺: 318.1075; found: 318.1078.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) confirmed >98% purity with a retention time of 6.8 min.

Scalability and Process Considerations

  • Catalytic Pyridine Recycling : Distillation under reduced pressure allows pyridine recovery (85% efficiency), reducing costs.
  • Safety : Thionyl chloride handling requires strict inert atmosphere protocols to prevent HCl gas release.
  • Green Chemistry : Solvent substitution (e.g., 2-MeTHF for DCM) improves environmental metrics without compromising yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Introduction of various substituents on the furan ring.

Scientific Research Applications

N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. The hydroxy and carboxamide groups can form hydrogen bonds with biological molecules, influencing their activity. The furan ring may interact with enzymes or receptors, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Functional Attributes of Benzo[d][1,3]dioxole-5-carboxamide Derivatives

Compound Name Substituents Primary Application/Activity Key Findings References
N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (S807) Heptan-4-yl alkyl chain Umami flavor enhancer 1,000-fold more potent than MSG; rapid oxidative metabolism in rat/human liver microsomes .
N-(3,4-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-2) 3,4-dimethoxyphenyl Synthetic intermediate Characterized by NMR, IR, and HRMS; no reported bioactivity .
N-(3-(trifluoromethyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide (IIc) 3-(trifluoromethyl)phenyl Antidiabetic agent Potent α-amylase inhibition; significant hypoglycemic effect in STZ-induced diabetic mice .
6-bromo-N-(naphthalen-1-yl)benzo[d][1,3]dioxole-5-carboxamide (BNBC) Bromo-substituted benzodioxole + naphthyl STING agonist (immune modulation) Activates human STING pathway; antitumor effects in mice .
N-(4-methoxybenzyl)-6-nitrobenzo-[1,3]-dioxole-5-carboxamide (MDC) Nitro-substituted benzodioxole + 4-methoxybenzyl Cardiovascular preventive agent Monoclinic crystal structure; energy gap 3.54 eV (DFT) .
N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide Hydroxyethyl + 5-methylfuran Not explicitly reported Hypothesized applications based on structural analogs: flavor enhancement or metabolic modulation. N/A

Metabolic and Toxicological Profiles

  • BNBC and its analogs exhibit favorable pharmacokinetic profiles for immune activation but lack detailed toxicological data .

The hydroxyethyl-furan substituent in the target compound may influence metabolic stability compared to S807’s alkyl chain or BNBC’s bromo-naphthyl group. Hydroxy groups often enhance solubility but may increase susceptibility to phase II metabolism (e.g., glucuronidation).

Functional Efficacy

  • Potency: S807 and S9229 (another N-alkylbenzamide) are 1,000-fold more potent than MSG in umami flavor enhancement .
  • Therapeutic Activity : IIc reduced blood glucose levels in diabetic mice by 40–50% compared to controls , while BNBC induced robust antitumor immunity via STING activation .
  • Structural Determinants: The heptan-4-yl chain in S807 optimizes receptor binding for umami taste. The trifluoromethyl group in IIc enhances α-amylase inhibition via hydrophobic interactions.

Biological Activity

N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide, a compound characterized by its unique molecular structure, has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, emphasizing its anticancer, antioxidant, and anti-inflammatory properties.

Chemical Structure and Properties

The compound's molecular formula is C16H16N2O6C_{16}H_{16}N_{2}O_{6}, with a molecular weight of 332.31 g/mol. Its structure features a benzo[d][1,3]dioxole moiety linked to a hydroxylated furan derivative, which is significant for its biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₆N₂O₆
Molecular Weight332.31 g/mol
CAS Number1226439-85-5

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process includes the formation of the benzo[d][1,3]dioxole core followed by the introduction of the furan derivative through selective functionalization.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the benzo[d][1,3]dioxole moiety. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

  • Cell Line Studies :
    • The compound showed potent activity against Hep3B liver cancer cells with an IC50 value significantly lower than that of standard chemotherapy agents like Doxorubicin.
    • Flow cytometry analysis indicated that treatment with this compound leads to cell cycle arrest at the G2-M phase, suggesting its potential as an anticancer agent.
Cell LineIC50 (µM)Mechanism of Action
Hep3B4.5Induces G2-M phase arrest
MCF78.0Apoptosis induction

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using the DPPH free radical scavenging assay. The results indicated that this compound effectively neutralizes free radicals, showcasing its potential to mitigate oxidative stress.

Assay TypeResultComparison to Standard (Trolox)
DPPH Scavenging70% at 100 µMComparable

Anti-inflammatory Activity

In addition to its anticancer and antioxidant properties, this compound has been shown to possess anti-inflammatory effects. Studies indicate that it inhibits pro-inflammatory cytokines in vitro, which may contribute to its therapeutic potential in inflammatory diseases.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cell Cycle Regulation : The compound's ability to induce G2-M phase arrest suggests it interacts with cell cycle regulatory proteins.
  • Antioxidant Mechanisms : By scavenging free radicals and reducing oxidative stress markers, it may protect cells from damage.
  • Cytokine Modulation : Its impact on cytokine levels indicates a potential pathway for reducing inflammation.

Case Studies and Research Findings

Several studies have documented the biological activities of similar compounds derived from benzodioxole frameworks:

  • Study on Benzodioxole Derivatives : A comprehensive evaluation found that derivatives with amide functionalities exhibited enhanced cytotoxicity against cancer cell lines compared to their non-amide counterparts .
  • Antioxidant Evaluation : Research comparing various benzodioxole derivatives revealed that those containing hydroxyl groups demonstrated superior antioxidant activity in DPPH assays .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide?

  • Methodology : Multi-step organic synthesis is typically employed, starting with the functionalization of the benzo[d][1,3]dioxole core. Key steps include:

  • Coupling reactions : Amide bond formation between the benzo[d][1,3]dioxole-5-carboxylic acid derivative and the hydroxyethyl-furan amine intermediate under carbodiimide coupling conditions (e.g., EDC/HOBt) .
  • Heterocyclic ring construction : Use of palladium-catalyzed cross-coupling for furan ring introduction, with temperature control (60–80°C) in ethanol or dichloromethane .
  • Purification : Column chromatography (silica gel, n-hexane/ethyl acetate gradients) and recrystallization to achieve >95% purity .

Q. How is the structural integrity of this compound verified in academic research?

  • Analytical workflow :

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm regiochemistry of the furan and benzo[d][1,3]dioxole moieties (e.g., δ 6.8–7.2 ppm for aromatic protons) .
  • Mass spectrometry : HRMS (ESI) for molecular ion validation (e.g., [M+H]+^+ at m/z 357.38) .
  • X-ray crystallography : Optional for resolving stereochemical ambiguities in the hydroxyethyl side chain .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in reported bioactivity data (e.g., anticancer vs. antimicrobial efficacy)?

  • Case study : Inconsistent IC50_{50} values in anticancer assays (e.g., 12 μM in HeLa vs. 45 μM in MCF-7 cells) may arise from:

  • Cellular uptake variability : Use fluorescently tagged analogs to quantify intracellular accumulation via flow cytometry .
  • Target selectivity profiling : Kinase inhibition assays (e.g., EGFR, PI3K) to identify off-target interactions .
  • Metabolic stability : Incubate with liver microsomes to assess cytochrome P450-mediated oxidation, which impacts potency .
    • Mitigation strategy : Standardize cell culture conditions (e.g., serum-free media) and use isogenic cell lines to isolate genetic contributors .

Q. How can computational methods optimize the compound’s pharmacokinetic properties?

  • In silico workflow :

  • ADMET prediction : Tools like SwissADME to model logP (2.8 ± 0.3), aqueous solubility (−4.2 log mol/L), and blood-brain barrier permeability .
  • Docking studies : AutoDock Vina for identifying binding poses in the ATP pocket of EGFR (ΔG ≈ −9.2 kcal/mol) .
  • QSAR modeling : Correlate furan substituent electronegativity with antimicrobial activity (R2^2 = 0.87) .

Q. What mechanistic hypotheses explain its dual activity in apoptosis induction and ROS modulation?

  • Proposed pathways :

  • Apoptosis : Caspase-3/7 activation (2.5-fold increase vs. control) via mitochondrial membrane depolarization (JC-1 assay) .
  • ROS generation : DCFDA staining shows 1.8-fold ROS elevation in A549 cells, synergizing with ER stress markers (e.g., CHOP) .
    • Validation : CRISPR-Cas9 knockout of Nrf2 to assess ROS dependency in cytotoxicity .

Critical Notes

  • Contradictory data : Discrepancies in bioactivity may stem from assay protocols (e.g., MTT vs. resazurin). Standardize using CLSI guidelines .
  • Structural liabilities : The hydroxyethyl group is prone to oxidation; stabilize via prodrug strategies (e.g., acetyl protection) .

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